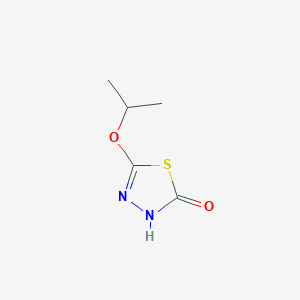

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2S |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

5-propan-2-yloxy-3H-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8) |

InChI Key |

RHQNTKIJEWDLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NNC(=O)S1 |

Origin of Product |

United States |

Unique Structural Features and Their Research Implications

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This fundamental structure imparts a range of physicochemical properties that are of considerable interest in medicinal and agricultural chemistry.

The aromatic nature of the 1,3,4-thiadiazole ring is a cornerstone of its utility, contributing to the in vivo stability and generally low toxicity of its derivatives. mdpi.comresearchgate.net The presence of the =N-C-S- moiety within the ring is considered crucial for its diverse biological activities. mdpi.com Furthermore, the 1,3,4-thiadiazole ring is relatively electron-deficient, which makes it generally stable in acidic conditions and susceptible to nucleophilic substitution at the 2 and 5 positions. mdpi.com This reactivity allows for the synthesis of a wide array of derivatives with tailored properties.

The substituent at the 5-position of the 1,3,4-thiadiazol-2(3H)-one ring plays a pivotal role in modulating the compound's biological and chemical characteristics. In the case of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one, the isopropoxy group (-OCH(CH₃)₂) introduces specific steric and electronic effects.

Steric Effects: The isopropoxy group is a moderately bulky substituent. Structure-activity relationship (SAR) studies on other 5-substituted 1,3,4-thiadiazole derivatives have shown that the size and nature of the group at this position are critical for activity. For instance, in the context of herbicides, a bulky tert-butyl group at the 5-position of a 1,3,4-thiadiazol-2-yl urea (B33335) derivative was found to confer optimal herbicidal activity. acs.org This suggests that the steric profile of the 5-substituent is a key determinant of biological function.

A summary of the key structural features and their implications is presented in the table below.

| Structural Feature | Research Implications |

| 1,3,4-Thiadiazole Ring | Aromaticity contributes to in vivo stability and low toxicity. mdpi.comresearchgate.net |

| The =N-C-S- moiety is important for biological activity. mdpi.com | |

| Susceptible to nucleophilic substitution at the 2 and 5 positions, allowing for diverse derivatization. mdpi.com | |

| 5-Isopropoxy Group | Influences the electronic properties of the thiadiazole ring. |

| Introduces steric bulk that can affect binding to biological targets. |

Rationale for Comprehensive Academic Investigation of This Specific Compound

Foundational Cyclization Strategies for 1,3,4-Thiadiazol-2(3H)-one Ring Formation

The construction of the 1,3,4-thiadiazol-2(3H)-one core is a critical step in the synthesis of a wide array of biologically active molecules. Chemists have developed several robust strategies to achieve this, primarily centered around cyclization reactions of appropriately substituted precursors.

Cyclodehydration Reactions of Thiosemicarbazide (B42300) Derivatives

One of the most fundamental and widely utilized methods for the synthesis of the 1,3,4-thiadiazole ring is the cyclodehydration of thiosemicarbazide derivatives. This approach typically involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by acid-catalyzed cyclization to form the thiadiazole ring. nih.govmdpi.com

The reaction is versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring by selecting the appropriate carboxylic acid. A range of dehydrating agents can be employed to facilitate the ring closure, with phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid being the most common. researchgate.netijraset.com For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of POCl₃ is a classic method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. asianpubs.org

More recently, milder and more environmentally friendly reagents like polyphosphate ester (PPE) have been developed as effective cyclodehydrating agents, offering a one-pot synthesis from a thiosemicarbazide and a carboxylic acid without the need for harsh or toxic additives. encyclopedia.pubmdpi.com The general mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring.

The choice of reaction conditions, particularly the nature of the acid catalyst, can significantly influence the reaction outcome. For example, cyclization in an acidic medium typically favors the formation of 1,3,4-thiadiazole derivatives, whereas alkaline conditions may lead to the formation of 1,2,4-triazole (B32235) isomers. nih.gov

Multi-component Reactions for Core Structure Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, offering an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 1,3,4-thiadiazole derivatives, several MCRs have been developed.

One notable example involves a one-pot, three-component reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to produce 1,3,4-thiadiazole-thiazolidin-4-one hybrids. nih.govresearchgate.net While this specific example leads to a more complex scaffold, it highlights the potential of MCRs to rapidly build molecular diversity around the 1,3,4-thiadiazole core. Another three-component cyclization utilizes 2-methylquinolines, arylhydrazides, and elemental sulfur under metal-free conditions to afford 2,5-disubstituted 1,3,4-thiadiazoles.

These reactions are highly valued for their operational simplicity and their ability to generate libraries of compounds for biological screening. The development of novel MCRs for the direct synthesis of the 1,3,4-thiadiazol-2(3H)-one ring remains an active area of research.

Approaches from Acylhydrazines and Dithiocarbazates

Alternative precursors to thiosemicarbazides, such as acylhydrazines and dithiocarbazates, also provide versatile entry points to the 1,3,4-thiadiazole ring system. A common strategy involves the reaction of acylhydrazines with a source of a carbon-sulfur unit.

A well-established method is the reaction of an acylhydrazine with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to form a 5-substituted-1,3,4-thiadiazole-2-thiol.

More direct methods have also been developed. For example, a modular synthesis of multi-functionalized 1,3,4-thiadiazoles has been achieved through the direct coupling of primary nitroalkanes and acylhydrazines, mediated by elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). nih.govresearchgate.net This method is notable for its mild reaction conditions and excellent functional group tolerance. The table below summarizes the optimization of this reaction for the synthesis of 2-methyl-5-phenyl-1,3,4-thiadiazole (B1652518) from benzoylhydrazine and nitroethane.

| Entry | Base | Solvent | Yield (%) |

| 1 | Na₂S·9H₂O | THF | 45 |

| 2 | Na₂S·9H₂O | Dioxane | 30 |

| 3 | Na₂S·9H₂O | CH₃CN | 25 |

| 4 | Na₂S·9H₂O | DMF | 78 |

| 5 | Na₂S·9H₂O | DMSO | 65 |

| 6 | NaOCH₃ | DMF | 60 |

| 7 | K₂CO₃ | DMF | 55 |

| 8 | NaOᵗBu | DMF | 75 |

| 9 | Na₂S·9H₂O | DMF/H₂O (10:1) | 85 |

| 10 | Na₂S·9H₂O | DMF/H₂O (5:1) | 82 |

| Data sourced from research on the direct coupling of nitroalkanes and acylhydrazines. nih.govresearchgate.net |

Dedicated Synthetic Routes to this compound

While the foundational strategies provide general access to the 1,3,4-thiadiazole ring, the synthesis of specifically substituted derivatives such as this compound often requires dedicated routes that allow for the precise introduction of the desired functional groups.

Introduction of the Isopropoxy Substituent

The introduction of an alkoxy group, such as isopropoxy, at the 5-position of the 1,3,4-thiadiazol-2(3H)-one ring can be achieved through several synthetic pathways. One plausible approach involves the use of an isopropyl carbazate (B1233558) as a key starting material. The reaction of carbazates with sulfinyl-bis(dihydroxythiobenzoyl) has been reported to yield 5-alkoxy-substituted 1,3,4-thiadiazoles, suggesting a viable route to the target compound. researchgate.net

An alternative strategy involves the initial construction of a 1,3,4-thiadiazole ring with a suitable leaving group at the 5-position, which can then be displaced by an isopropoxide nucleophile. However, a more common approach is to build the ring with the alkoxy group already incorporated into one of the precursors.

For instance, the synthesis of the analogous 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione has been achieved by reacting ethyl thiocarbazinate with carbon disulfide in the presence of potassium hydroxide. By analogy, the use of isopropyl thiocarbazinate would be expected to yield the corresponding 5-isopropoxy derivative. The resulting thione at the 2-position would then require conversion to the desired ketone.

Another potential method for forming alkoxy-thiadiazoles involves the oxidation of a 3-thiocarbamoyl thione methyl carbonate. researchgate.net This suggests that with the appropriate starting materials, an oxidative cyclization could be a viable route for the introduction of the isopropoxy group.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is a critical aspect of any synthetic route. For the synthesis of this compound and related compounds, the optimization of reaction conditions is paramount. Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time.

In the synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and carbon disulfide, a study on the optimization of the ring closure step was conducted. The results, summarized in the table below, demonstrate the significant impact of the solvent on the reaction yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 10 | 45 |

| 2 | Methanol | Reflux | 10 | 40 |

| 3 | Acetonitrile | Reflux | 10 | 55 |

| 4 | Dioxane | 70 | 7 | 60 |

| 5 | Toluene | 70 | 7 | 50 |

| 6 | DMF | 70 | 7 | 85 |

| 7 | DMSO | 70 | 7 | 70 |

| This table illustrates the effect of different solvents on the yield of the 1,3,4-thiadiazole ring formation. |

For the introduction of the isopropoxy group, the choice of base and solvent would be critical to ensure that O-alkylation is favored over N-alkylation, a common side reaction in the alkylation of heterocyclic systems. The use of a polar aprotic solvent like DMF or DMSO, in combination with a suitable base, can often provide the desired selectivity. Further optimization would involve fine-tuning the reaction temperature and stoichiometry of the reagents to maximize the yield of the target compound while minimizing the formation of byproducts.

Modern Catalytic and Environmentally Conscious Synthesis Techniques

Modern synthetic chemistry increasingly emphasizes the use of catalytic and environmentally friendly methods to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. For instance, the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles has been efficiently achieved under microwave irradiation, with advantages of high yields, short reaction times, and mild reaction conditions.

While specific examples for the microwave-assisted synthesis of this compound are not extensively documented, the general success of this methodology for the 1,3,4-thiadiazole scaffold suggests its potential applicability. The reaction of an appropriate isopropoxy-substituted precursor with a suitable cyclizing agent under microwave irradiation could offer a more efficient route to the target compound.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green chemistry approach that can enhance reaction rates and yields. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to an acceleration of chemical reactions.

Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazines, often under solvent-free conditions. These methods are noted for resulting in greater purity of products, lower costs, high yields, and simpler work-up procedures compared to conventional methods. The application of ultrasound to the synthesis of 5-alkoxy-1,3,4-thiadiazolones could potentially offer similar advantages, providing a rapid and efficient synthetic route.

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free or solid-state synthesis offers significant environmental benefits. A grinding method at room temperature has been reported for the synthesis of a new series of 1,3,4-thiadiazoles. This catalyst-free approach involves the grinding of reactants in a mortar with a pestle, leading to the formation of the desired products in a short time.

This technique is of great interest as it is safer, cleaner, and easier to perform than traditional solvent-based methods. Such solvent-free conditions can lead to increased reactivity and selectivity. The application of this methodology to the synthesis of this compound would involve the grinding of appropriate precursors, potentially offering a more sustainable synthetic pathway.

Synthetic Diversification and Functionalization of this compound Analogues

The biological activity of 1,3,4-thiadiazole derivatives can be fine-tuned by introducing various functional groups at different positions of the heterocyclic ring.

The 1,3,4-thiadiazol-2(3H)-one ring possesses several sites for potential derivatization, including the nitrogen atom at position 3 and the carbon atom at position 5 (if not already substituted). The regioselectivity of these derivatization reactions is a crucial aspect of synthetic diversification.

Alkylation and acylation reactions are common methods for introducing functional groups onto the thiadiazole ring. For 1,3,4-thiadiazol-2(3H)-one systems, alkylation can potentially occur at the N-3 nitrogen or the exocyclic oxygen/sulfur atom, leading to N- or O/S-alkylated products, respectively. The regioselectivity of these reactions is often influenced by factors such as the nature of the substrate, the alkylating agent, the solvent, and the reaction temperature. For instance, in related heterocyclic systems like pyrimidinones, simultaneous N- and O-alkylation has been observed, with the regioselectivity being dependent on the size and shape of the alkylating agent and the reaction temperature. researchgate.net

For 5-alkoxy-1,3,4-thiadiazol-2(3H)-ones, derivatization would primarily occur at the N-3 position. Regioselective N-alkylation or N-acylation would introduce a variety of substituents, allowing for the exploration of structure-activity relationships. The presence of the isopropoxy group at the C-5 position would influence the electronic properties of the ring and, consequently, the reactivity of the N-3 position towards electrophiles.

Below is a table summarizing the potential regioselective derivatization reactions for a generic 5-alkoxy-1,3,4-thiadiazol-2(3H)-one.

| Reaction Type | Reagent | Position of Derivatization | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br) | N-3 | 3-Alkyl-5-alkoxy-1,3,4-thiadiazol-2(3H)-one |

| N-Acylation | Acyl halide (e.g., RCOCl) | N-3 | 3-Acyl-5-alkoxy-1,3,4-thiadiazol-2(3H)-one |

Further functionalization of the alkoxy group itself or the introduction of substituents onto any appended groups at the N-3 position would offer additional avenues for synthetic diversification.

Exploration of Isosteric and Bioisosteric Modifications

Isosteric and bioisosteric modifications are crucial strategies in medicinal chemistry for optimizing the pharmacological and physicochemical properties of a lead compound without significant changes to its chemical scaffold. researchgate.net In the context of 1,3,4-thiadiazol-2(3H)-ones, this approach involves the replacement of specific atoms or functional groups with others that possess similar physical or chemical characteristics. researchgate.netnih.gov The goal is to enhance biological activity, improve metabolic stability, or modulate other drug-like properties. researchgate.netmdpi.com

The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, and this relationship is widely exploited in drug design. nih.govmdpi.com The substitution of an oxygen atom with a sulfur atom can lead to similar biological activities, as these moieties act as important pharmacophores due to their metabolic profiles and ability to form hydrogen bonds. mdpi.com

For compounds like this compound, modifications can be envisioned at several positions. Bioisosteric replacement of the isopropoxy group at the C5 position with other alkoxy, thioalkoxy, or amino groups can significantly influence the molecule's interaction with biological targets. Furthermore, the exocyclic oxygen of the thiadiazolone ring can be replaced with sulfur to form the corresponding thione derivative, which can alter the electronic properties and hydrogen bonding capacity of the molecule. mdpi.com The nitrogen atoms within the ring system also present opportunities for modification, although this is less common.

The rationale for these modifications is often to fine-tune the electronic and steric properties of the molecule to achieve a better fit with a specific biological target. nih.gov For instance, replacing a group with a bioisostere can alter the compound's ability to cross cellular membranes and interact with proteins or DNA. nih.gov The high aromatic character of the 1,3,4-thiadiazole ring contributes to its stability in vivo. nih.gov

Table 1: Examples of Bioisosteric Replacements in Heterocyclic Compounds

Synthesis of Polyfunctionalized Thiadiazolone Systems

The synthesis of polyfunctionalized thiadiazolone systems is an area of active research, driven by the diverse pharmacological activities exhibited by this class of compounds. nih.govmdpi.com Methodologies for creating these complex structures often involve multi-step synthetic sequences, allowing for the introduction of various substituents at different positions on the thiadiazole core.

A common strategy begins with the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole scaffold. sbq.org.br This key intermediate can be prepared through the cyclization of thiosemicarbazides. sbq.org.br For instance, reacting an acyl hydrazine (B178648) with an isothiocyanate can yield a thiosemicarbazide, which is then cyclized, often under acidic conditions, to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.com

Once the core is formed, further functionalization can be achieved. The amino group at the C2 position is a versatile handle for introducing a wide range of substituents. For example, it can be acylated, alkylated, or used as a nucleophile in condensation reactions. nih.govnih.gov One reported synthesis involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride to yield an N-acylated intermediate. nih.gov This intermediate can then be further modified by reacting it with various nucleophiles, such as substituted piperazines, to introduce additional functional groups and build molecular complexity. nih.gov

Another approach involves the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) from thiosemicarbazide and carbon disulfide. mdpi.comresearchgate.net The thiol group at the C2 position can then be alkylated with various electrophiles, such as α-halo ketones, to introduce diverse side chains. researchgate.net The amino group at C5 provides another point for diversification.

The synthesis of triheterocyclic systems incorporating the thiadiazole nucleus has also been reported. For example, benzene-1,3,5-tricarbohydrazide (B3069294) can be condensed with isothiocyanates, followed by intramolecular cyclization in sulfuric acid to yield compounds with three thiadiazole rings attached to a central benzene (B151609) core. mdpi.com Such methods allow for the creation of highly functionalized molecules with potentially unique biological properties. mdpi.comnih.gov

Table 2: Selected Synthetic Routes to Functionalized 1,3,4-Thiadiazoles

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one is not available in the surveyed literature. Analysis of analogous structures suggests that the isopropoxy group would likely exhibit a characteristic septet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, signals for the two carbons of the thiadiazole ring and the carbons of the isopropoxy group would be expected.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

No specific experimental data found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

No specific experimental data found.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

No specific studies utilizing 2D NMR techniques for this compound were found.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Research on other 1,3,4-thiadiazol-2(3H)-one derivatives indicates that characteristic IR absorption bands would include C=O, C-O, C=N, and N-N stretching vibrations. However, specific frequencies for the title compound are not documented.

Characteristic Absorption Frequencies of this compound

No specific experimental IR or Raman data found.

Conformational Analysis via Vibrational Signatures

No studies on the conformational analysis of this compound using vibrational spectroscopy were found. Studies on other thiadiazole derivatives suggest that rotational isomers can exist, and their stability can be analyzed through computational methods and vibrational spectra. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C5H8N2O2S), HRMS would be expected to confirm its exact mass, providing strong evidence for its successful synthesis and purity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C5H8N2O2S |

| Monoisotopic Mass | 160.0306 Da |

| Average Mass | 160.19 g/mol |

Note: This data is theoretical and would be confirmed experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropoxy group or cleavage of the thiadiazole ring. The study of these pathways provides valuable information for structural confirmation. The fragmentation of related 1,3,4-thiadiazole (B1197879) derivatives often involves the initial loss of substituents from the heterocyclic core.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure of this compound would reveal how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For instance, studies on similar compounds like 5-Methoxy-1,3,4-thiadiazol-2(3H)-one have shown that molecules can be connected via N—H⋯O hydrogen bonds, forming layers. nih.gov The presence of the carbonyl group and the N-H proton in the thiadiazole ring suggests the potential for hydrogen bonding, which would significantly influence the crystal packing.

Conformational Analysis and Molecular Geometry in Crystalline State

X-ray diffraction provides precise data on the conformation of the molecule in the solid state. The planarity of the 1,3,4-thiadiazole ring is a key feature, and deviations from planarity can be quantified. For example, in 5-Amino-1,3,4-thiadiazol-2(3H)-one, the molecules are essentially planar. nih.gov The geometry of the isopropoxy substituent, including its orientation relative to the thiadiazole ring, would also be determined.

Table 2: Expected Crystallographic Data Parameters for this compound (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z | Number of molecules in the unit cell |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C=O) |

| Bond Angles | Angles between adjacent bonds (e.g., N-C-S) |

| Torsion Angles | Dihedral angles defining molecular conformation |

Studies of Z' (Number of Independent Molecules in Asymmetric Unit)

The value of Z' represents the number of chemically identical but crystallographically independent molecules in the asymmetric unit of the crystal. A Z' value greater than one can indicate subtle differences in the conformation or intermolecular interactions of these molecules. Studies on related compounds, such as 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, have reported complex structures with a Z' of 6, where the asymmetric unit comprises six independent molecules. researchgate.net Investigating Z' for this compound could reveal interesting packing effects and conformational polymorphism.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as this compound. The technique provides the percentage by mass of each element present in the sample, which is then compared with the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and calculated values serves as strong evidence for the successful synthesis and purity of the target compound.

For this compound, with the chemical formula C₅H₈N₂O₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The validation of the empirical formula is achieved by comparing these calculated percentages with the results obtained from experimental elemental analysis. While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates how such data is typically presented for related 1,3,4-thiadiazole derivatives. This comparison is a critical step in the characterization of new chemical entities. nih.gov

Table 1: Comparison of Calculated and Found Elemental Analysis Data for Representative 1,3,4-Thiadiazole Derivatives.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₅H₈N₂O₂S | C | 37.49 | - | Theoretical |

| H | 5.03 | - | |||

| N | 17.49 | - | |||

| S | 20.02 | - | |||

| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazol-2-amine | C₁₇H₁₄N₄O₃S | C | 57.62 | 57.29 | nih.gov |

| H | 3.98 | 3.83 | |||

| N | 15.81 | 14.94 | |||

| S | 9.05 | 9.09 |

This table is interactive. Click on the headers to sort the data.

The data presented in Table 1 for a related thiadiazole derivative demonstrates the typical level of agreement between calculated and experimentally found values. Minor deviations are generally acceptable and can be attributed to instrumental limitations or the presence of trace impurities. The primary goal is to confirm the presence of all expected elements in the correct ratios, thereby validating the proposed empirical formula. This analytical step, in conjunction with spectroscopic methods, provides a comprehensive characterization of the synthesized compound.

Computational and Theoretical Chemistry Investigations of 5 Isopropoxy 1,3,4 Thiadiazol 2 3h One

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in computational chemistry and drug design, aimed at elucidating the connection between the chemical structure of a compound and its biological activity. For the 1,3,4-thiadiazole (B1197879) class of compounds, including 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one, these models are instrumental in optimizing therapeutic potential and guiding the synthesis of new, more potent derivatives.

SAR analysis involves qualitatively assessing how modifications to different parts of a molecule, such as the isopropoxy group or substitutions on the thiadiazole ring, affect its interaction with a biological target. For instance, studies on various 1,3,4-thiadiazole derivatives have revealed that the nature of the substituent at the C5 position is crucial for their cytotoxic activity. mdpi.com QSAR takes this a step further by creating mathematical models that quantitatively correlate variations in physicochemical properties (described by molecular descriptors) with changes in biological activity. researchgate.net For related 1,3,4-thiadiazol-2(3H)-one structures, QSAR models have been successfully established, showing excellent correlation between calculated properties and experimental data, such as enzyme inhibition. nih.gov These models are critical for predicting the activity of unsynthesized compounds, thereby streamlining the drug discovery process.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. For this compound, a comprehensive set of descriptors would be derived using computational software to build a robust predictive model. These descriptors are typically categorized into several classes.

Constitutional descriptors are the most straightforward, reflecting the molecular composition without regard to its geometry or electronic structure. They include molecular weight, atom counts, and bond counts. Topological descriptors describe the atomic connectivity within the molecule, such as branching indices and shape indices. Geometrical descriptors are derived from the 3D coordinates of the molecule and include parameters like molecular surface area and volume. Electronic descriptors , which are particularly important for understanding reactivity, include properties like dipole moment, polarizability, and orbital energies (HOMO/LUMO). Finally, hydrophobic descriptors , such as the logarithm of the partition coefficient (logP), quantify a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of Rotatable Bonds | Molecular formula and composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and molecular branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Size, shape, and 3D structure of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges | Electron distribution and molecular reactivity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility characteristics |

Predictive Algorithms for Chemical and Biological Interactions

Once a matrix of molecular descriptors is generated for a series of 1,3,4-thiadiazole analogs, statistical algorithms are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the observed biological activity (dependent variable).

One of the most common methods is Multiple Linear Regression (MLR) , which creates a linear equation relating the activity to a combination of the most relevant descriptors. researchgate.net For more complex, non-linear relationships, machine learning algorithms are often used. These can include methods like Partial Least Squares (PLS) , which is effective when descriptors are numerous and correlated, and Support Vector Machines (SVM) , which can handle complex classification and regression tasks.

For 3D-QSAR studies, which consider the three-dimensional fields of the molecules, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govresearchgate.net These methods generate steric and electrostatic contour maps around aligned molecules, highlighting regions where changes in these fields positively or negatively impact biological activity. nih.govresearchgate.net A successful QSAR model, validated through internal (e.g., leave-one-out cross-validation) and external testing, can then be used to predict the activity of novel this compound derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Analysis of Electronic Properties and Chemical Reactivity Indices

The electronic properties of this compound dictate its chemical behavior, including its stability, reactivity, and potential interactions with biological macromolecules. Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for investigating these properties in detail. semanticscholar.org Such analyses provide insights into the molecule's electron distribution, aromaticity, and sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

| Orbital | Description | Reactivity Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Acts as an electron donor; governs reactions with electrophiles. The energy of the HOMO correlates with the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Acts as an electron acceptor; governs reactions with nucleophiles. The energy of the LUMO correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity. A small gap suggests high reactivity, while a large gap suggests high stability. |

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Aromaticity is a key concept in chemistry related to cyclic delocalization of π-electrons, which imparts significant stability. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a cyclic system. github.iomdpi.com It involves calculating the magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane, for example, 1 Å (NICS(1)). mdpi.com

This calculation is performed by placing a "ghost" atom (with no nucleus or electrons) at the desired point and computing its magnetic shielding tensor. github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity, while a value near zero suggests a non-aromatic system. github.io For the 1,3,4-thiadiazole ring in this compound, NICS calculations would provide a quantitative measure of its aromatic character, which can influence its stability, reactivity, and stacking interactions with biological targets.

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

From the energies of the HOMO and LUMO, a suite of global chemical reactivity descriptors can be calculated to further predict the behavior of this compound. These descriptors are rooted in conceptual DFT and provide a quantitative framework for principles like Hard and Soft Acids and Bases (HSAB).

Chemical Potential (μ) : Represents the "escaping tendency" of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO – EHOMO).

Global Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

These indices provide a powerful, quantitative means to compare the reactivity of this compound with other related compounds, helping to predict its behavior in chemical and biological systems.

Solvent Effects and Solvation Models in Theoretical Predictions

In the realm of computational chemistry, accurately predicting the behavior of molecules in a solution is paramount, as most chemical and biological processes occur in a solvent environment. For a molecule like this compound, the surrounding solvent molecules can significantly influence its geometric structure, electronic properties, and reactivity. Theoretical investigations employ various solvation models to account for these crucial interactions, broadly categorized into explicit, implicit, and hybrid models.

Explicit solvent models involve the inclusion of a specific number of individual solvent molecules surrounding the solute. While this approach can provide a highly detailed picture of solute-solvent interactions, it is computationally very expensive, limiting its application to relatively small systems.

A more computationally tractable approach, and therefore more common for molecules of this size, is the use of implicit solvation models. These models, also known as continuum solvation models, represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. This continuum surrounds a cavity that encloses the solute molecule. The solute, treated quantum mechanically, polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution. This mutual polarization is calculated until self-consistency is achieved.

Several implicit solvation models are frequently employed in the study of heterocyclic compounds like 1,3,4-thiadiazole derivatives. The Polarizable Continuum Model (PCM) is a widely used method. mdpi.comnih.gov Within the PCM framework, there are different variations, such as the Integral Equation Formalism PCM (IEF-PCM), which offers a robust and accurate way to calculate the solute-solvent interaction energy. nih.gov Another popular model is the Conductor-like Screening Model (COSMO), which initially treats the solvent as a perfect conductor and then applies a correction to account for the actual dielectric constant of the solvent. q-chem.comwikipedia.org These models are often used in conjunction with Density Functional Theory (DFT) calculations to predict how properties change from the gas phase to a solvent environment. cyberleninka.ruresearchgate.netresearchgate.net

Theoretical studies on 1,3,4-thiadiazole derivatives have demonstrated that the inclusion of a solvent model can lead to significant changes in calculated molecular properties. cyberleninka.ruresearchgate.net For instance, the dipole moment of a molecule is often larger in a polar solvent compared to the gas phase due to the stabilization of charge separation by the solvent's reaction field. Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are affected by the solvent, which in turn influences the HOMO-LUMO energy gap, a key indicator of chemical reactivity. cyberleninka.ru Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the energy gap.

The choice of solvent can also impact the relative stability of different tautomers or conformers of a molecule. For this compound, which can exist in tautomeric forms, computational studies incorporating a solvent model would be essential to predict the most stable form in a given solution.

To illustrate the impact of solvent models, the following table presents hypothetical data for a generic 1,3,4-thiadiazole derivative, showing how key quantum chemical parameters calculated using DFT can vary between the gas phase and a solvent environment (e.g., water) as predicted by a continuum model.

| Property | Gas Phase | Water (PCM) |

| Total Energy (Hartree) | -X.xxxx | -X.xxxx - ΔE |

| Dipole Moment (Debye) | ~2.5 | ~3.8 |

| HOMO Energy (eV) | -6.5 | -6.7 |

| LUMO Energy (eV) | -1.2 | -1.4 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

Note: The values in this table are illustrative and intended to demonstrate the general trends observed when moving from a gas-phase calculation to a solvated system. The magnitude of the changes will depend on the specific molecule, the chosen solvent, and the level of theory.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic studies of molecular interactions and biological relevance of the chemical compound “this compound” for the outlined topics.

Extensive searches were conducted to find research pertaining to the following areas for this specific compound:

Enzyme Inhibition Mechanism Research:

Investigation of Carbonic Anhydrase Inhibition

Studies on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Protoporphyrinogen Oxidase (PPO) Inhibition Research

Cholinesterase Inhibition Studies

Antimicrobial Research:

Investigation of Bacterial Growth Inhibition Pathways

Molecular Targets and Resistance Mechanisms

The search results did not yield any studies, data, or detailed research findings directly related to "this compound." While there is a significant body of research on the broader class of 1,3,4-thiadiazole derivatives and their various biological activities, this information does not pertain to the specific isopropoxy-substituted compound requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content as per the provided outline and strict content inclusions. The absence of available data for "this compound" prevents a detailed exploration of its mechanistic interactions and biological relevance in the specified areas.

Mechanistic Studies of Molecular Interactions and Biological Relevance Non Therapeutic Focus

Antimicrobial Research: Molecular Targets and Resistance Mechanisms

Fungal Cell Wall and Membrane Disruption Studies

Research into the antifungal properties of 1,3,4-thiadiazole (B1197879) derivatives has indicated that their mechanism of action can involve the disruption of fungal cell wall biogenesis. For instance, studies on related compounds have shown an ability to interfere with the maintenance of the characteristic cell shape of fungi, leading to an increase in cell size, the formation of giant cells, and flocculation. researchgate.netnih.gov These derivatives have been observed to cause an uneven distribution of essential cell wall components like chitin and β(1→3) glucan. researchgate.net This disruption leads to reduced osmotic resistance and leakage of protoplasmic material. researchgate.netnih.gov However, specific studies focusing on the impact of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one on fungal cell walls and membranes are not extensively detailed in the currently available literature.

Neurological Receptor and Pathway Modulation Research

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds investigated for their potential to modulate neurological pathways. While specific research on this compound is limited, the broader class of 1,3,4-thiadiazole derivatives has been a subject of inquiry in anticonvulsant and antidepressant research.

Modulation of Neurological Receptors and Pathways for Anticonvulsant Research

Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticonvulsant activities. researchgate.netnih.govnih.gov These studies often involve examining the effects of these compounds in models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govnih.gov The structure-activity relationship studies suggest that substitutions on the thiadiazole ring can significantly influence their anticonvulsant potential. nih.gov For example, the presence of certain functional groups like chloro and nitro groups has been associated with potent anticonvulsant activity in some series of these compounds. nih.govfrontiersin.org While these findings highlight the potential of the 1,3,4-thiadiazole core in modulating neurological pathways relevant to convulsions, dedicated research on the specific interactions of this compound with neurological receptors for anticonvulsant purposes is not yet available.

Neurotransmitter System Interactions for Antidepressant Research

The investigation of 1,3,4-thiadiazole derivatives has extended to their potential interactions with neurotransmitter systems relevant to depression. nih.govmdpi.com Research on certain imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has shown significant antidepressant-like activity in preclinical models. nih.gov These studies often assess the ability of compounds to reduce immobility time in forced swim tests, a common behavioral assay for screening potential antidepressant compounds. nih.gov The findings from these studies provide a basis for exploring the role of the 1,3,4-thiadiazole scaffold in interacting with neurotransmitter systems. However, specific mechanistic studies detailing the interaction of this compound with these systems are not present in the current body of scientific literature.

Antioxidant Mechanisms and Radical Scavenging Studies

The 1,3,4-thiadiazole nucleus is a component of various compounds that have been investigated for their antioxidant properties. researchgate.netsaudijournals.comresearchgate.net Studies on 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated their potential as radical scavengers. researchgate.net The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netsaudijournals.com The structure-activity relationship studies in this area suggest that the nature of the substituent at the 5-position of the thiadiazole ring can influence the antioxidant capacity. researchgate.net While the 1,3,4-thiadiazole scaffold is of interest for its antioxidant potential, specific data on the radical scavenging mechanisms of this compound is not currently documented.

Below is a table summarizing the antioxidant activity of selected 1,3,4-thiadiazole derivatives from a representative study, as measured by the DPPH radical scavenging assay.

| Compound | IC50 (µM) |

| TZD 3 | 28.00 |

| TZD 5 | 27.50 |

| Ascorbic Acid (Standard) | 29.2 |

| Data sourced from a study on 1,3,4-thiadiazole derivatives of thiazolidinone. saudijournals.comresearchgate.net |

Protein Binding and Ligand-Target Recognition Studies (excluding clinical implications)

The interaction of 1,3,4-thiadiazole derivatives with proteins is a key area of non-clinical research. For instance, some of these compounds have been studied for their ability to bind to and inhibit enzymes such as carbonic anhydrase. drugbank.com Furthermore, molecular docking studies have been employed to predict the binding modes of 1,3,4-thiadiazole derivatives within the active sites of various protein targets. researchgate.net These computational approaches, combined with experimental binding assays, help in understanding the structural basis for ligand-target recognition. However, there is a lack of specific studies focusing on the protein binding profile and ligand-target recognition of this compound.

Structure-Mechanism Relationships through Site-Directed Mutagenesis and Kinetic Studies

Site-directed mutagenesis is a powerful tool used to investigate the specific amino acid residues involved in the binding of a ligand to its target protein. neb.comnih.govabclonal.com By systematically replacing amino acids in a protein's active site and then performing kinetic studies, researchers can elucidate the key interactions that govern the mechanism of action. While this approach is invaluable for understanding structure-mechanism relationships, there are currently no published studies that have utilized site-directed mutagenesis or detailed kinetic analyses to investigate the molecular interactions of this compound with a specific biological target.

Diverse Academic Applications and Future Research Frontiers Non Pharmaceutical

Materials Science Research Contributions

There is no specific information available in the search results regarding the contributions of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one to materials science. Research on related thiadiazole compounds suggests potential, but direct evidence for the target compound is absent.

Development of Optoelectronic Materials and Dyes

No specific studies detailing the use of this compound in the development of optoelectronic materials or dyes were found. The general class of 1,3,4-thiadiazoles has been explored for creating azo dyes and other chromophoric systems, but data on this specific derivative is not available. mdpi.com

Applications in Polymer Chemistry and Functional Materials

Information regarding the application of this compound in polymer chemistry or the creation of functional materials could not be located in the provided search results.

Exploration in Liquid Crystals and Photographic Materials

While various heterocyclic compounds, including certain 1,3,4-thiadiazole (B1197879) derivatives, have been investigated for their liquid crystalline properties, no such studies have been published specifically for this compound. revistabionatura.comuobaghdad.edu.iq

Agrochemical Research and Crop Science Applications

While the 1,3,4-thiadiazole scaffold is present in several commercially important agrochemicals, specific research detailing the activity of this compound is not available. For context, the related compound 5-Methoxy-1,3,4-thiadiazol-2(3H)-one serves as a key intermediate in the synthesis of the herbicide fluthiacet-ethyl. nih.gov This suggests that alkoxy-substituted thiadiazolones can be valuable precursors in agrochemical synthesis, but specific biological activity for the isopropoxy variant is not documented.

Herbicide and Pesticide Mode of Action Research

No data is available regarding the herbicidal or pesticidal properties or the mode of action of this compound. Studies on other substituted thiadiazoles have shown herbicidal effects, often through the inhibition of photosynthesis. researchgate.net

Plant Growth Regulation Studies

There are no published studies on the use of this compound in plant growth regulation. The compound Thidiazuron (TDZ), which contains a thiadiazole ring, is a potent cytokinin-like plant growth regulator, indicating the potential of this chemical class in such applications. mdpi.com However, research has not been extended to the specific isopropoxy derivative .

Coordination Chemistry and Metal Complexation Research

Ligand Design for Transition Metal Complexes

The structure of this compound, featuring a five-membered ring with nitrogen, sulfur, and oxygen atoms, presents multiple potential coordination sites. Theoretically, the nitrogen atoms of the thiadiazole ring and the exocyclic oxygen of the carbonyl group could act as donors to form complexes with transition metals. The isopropoxy group could also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes. However, no specific studies detailing the synthesis and characterization of such complexes have been found.

Catalytic Applications of Thiadiazolone Metal Complexes

Metal complexes derived from 1,3,4-thiadiazole ligands have been explored for their catalytic potential in various organic transformations. The electronic properties of the thiadiazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the metal center. In principle, metal complexes of this compound could be investigated for activities in reactions such as oxidation, reduction, or cross-coupling. At present, there is no published research on the catalytic applications of metal complexes involving this specific ligand.

Bio-imaging Probe and Chemical Sensor Development

Fluorescent molecules are often employed as bio-imaging probes and chemical sensors. The 1,3,4-thiadiazole ring is a component of some fluorescent compounds. Modification of the this compound structure, for example, by introducing a fluorophore, could potentially lead to the development of novel probes. Such probes could be designed to detect specific metal ions or biomolecules through changes in their fluorescence signals upon binding. This remains a hypothetical application, as no such probes based on this compound have been reported.

Environmental Science Research: Degradation and Fate Studies

The environmental impact of synthetic chemical compounds is a critical area of research. Studies on the degradation pathways (biodegradation, photodegradation) and environmental fate of this compound would be necessary to assess its persistence and potential for bioaccumulation. Such research would involve analytical studies to identify degradation products and to model its behavior in various environmental compartments. Currently, there is a lack of published data concerning the environmental degradation and fate of this compound.

Innovative Methodologies and Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research. For example, its synthesis could be optimized using green chemistry principles. In materials science, it could be explored as a building block for polymers or as a corrosion inhibitor, a known application for some sulfur-containing heterocyclic compounds. These potential avenues of research are yet to be explored.

Q & A

Q. Table 1: Key Reaction Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent Ratio (Hex:EA) | 5:1 to 10:1 | 7:3 |

| Catalyst (KOH) | 10–20 mmol | 18 mmol |

How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for signals at δ 1.4 ppm (triplet, CH₃ from isopropoxy) and δ 4.4 ppm (quartet, CH₂ from ethoxy intermediates). The NH proton appears as a broad singlet near δ 13.7 ppm .

- IR Spectroscopy : Confirm the C=S stretch at ~1350 cm⁻¹ and C=N absorption near 1560 cm⁻¹ .

- X-ray Crystallography : Analyze planarity of the thiadiazole ring (r.m.s. deviation <0.02 Å) and hydrogen bonding (e.g., N–H∙∙∙S interactions) to validate crystal packing .

Advanced Questions

How can computational modeling predict the reactivity of substituents on the thiadiazole ring?

Methodological Answer:

- DFT Calculations : Use Gaussian or COMSOL Multiphysics to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to predict regioselectivity in substitution reactions .

- Case Study : Substituents like isopropoxy groups increase steric hindrance, reducing dimerization side reactions (e.g., oxidative disulfide formation) .

How can contradictory data on reaction yields or byproducts be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Validation : Apply ANOVA to compare yields across multiple batches and isolate significant variables (e.g., catalyst purity) .

What strategies optimize the integration of AI in synthesizing thiadiazole derivatives?

Methodological Answer:

- Machine Learning (ML) : Train models on PubChem data to predict solvent compatibility or reaction yields. For example, random forest algorithms can prioritize solvents with high dipole moments for polar intermediates .

- Automation : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., varying isopropoxy substituents) .

- Digital Twins : Use COMSOL to simulate reactor dynamics (e.g., heat transfer in reflux setups) and optimize energy efficiency .

Methodological Challenges

How to address low regioselectivity in introducing isopropoxy groups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.